1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 2,2-dimethoxyethanol in the presence of an acetylating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anticancer agent . Additionally, it may interact with other molecular targets involved in cell signaling and apoptosis .
Comparison with Similar Compounds
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one: This compound has a similar structure but with a hydroxyl group instead of a dimethoxyethyl group.
1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethan-1-one: This compound contains a dichlorophenyl group, which can significantly alter its reactivity and biological activity compared to this compound.
Properties
IUPAC Name |
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(13)12-6-4-11(5-7-12)8-10(14-2)15-3/h10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPTTSXQWTOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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